Ac-I[CV(Bta)QDWGAHRC]T-NH2
Description
Ac-I[CV(Bta)QDWGAHRC]T-NH2 is a compstatin analog engineered to inhibit the complement system, specifically targeting complement protein C2. Compstatin derivatives are therapeutic candidates for age-related macular degeneration (AMD) and other complement-mediated diseases. This peptide features a cyclized structure with a disulfide bridge and incorporates the non-canonical amino acid 3-benzothienyl-L-alanine (Bta) at position 4 (replacing tryptophan) to optimize solubility and binding affinity .
Key structural attributes:
- Cyclic backbone: Stabilized by a Cys2–Cys12 disulfide bond.
- Bta substitution: Replaces methylated tryptophan (meW) in earlier analogs, eliminating the methyl group to reduce aggregation while preserving aromatic interactions critical for C3 binding .
- N-terminal acetylation and C-terminal amidation: Enhances proteolytic stability .
Properties
Molecular Formula |
C71H99N21O18S3 |
|---|---|
Molecular Weight |
1630.9 g/mol |
IUPAC Name |
2-[(4R,7S,10R,13S,19S,22R,25S,28S,31S,34R)-34-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-25-(3-amino-3-oxopropyl)-28-(1-benzothiophen-3-yl)-7-(3-carbamimidamidopropyl)-10-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-13,28-dimethyl-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid |
InChI |
InChI=1S/C71H99N21O18S3/c1-9-34(4)56(82-37(7)94)67(108)88-50-31-113-112-30-49(66(107)91-57(36(6)93)58(73)99)87-61(102)44(18-14-22-77-70(74)75)83-63(104)47(24-39-27-76-32-80-39)84-59(100)35(5)81-53(96)28-79-60(101)46(23-38-26-78-43-17-12-10-15-40(38)43)85-64(105)48(25-54(97)98)86-62(103)45(20-21-52(72)95)89-69(110)71(8,42-29-111-51-19-13-11-16-41(42)51)92-68(109)55(33(2)3)90-65(50)106/h10-13,15-17,19,26-27,29,32-36,44-50,55-57,78,93H,9,14,18,20-25,28,30-31H2,1-8H3,(H2,72,95)(H2,73,99)(H,76,80)(H,79,101)(H,81,96)(H,82,94)(H,83,104)(H,84,100)(H,85,105)(H,86,103)(H,87,102)(H,88,108)(H,89,110)(H,90,106)(H,91,107)(H,92,109)(H,97,98)(H4,74,75,77)/t34-,35-,36+,44-,45-,46-,47+,48+,49-,50-,55-,56-,57-,71-/m0/s1 |
InChI Key |
OCTUQYZUSWCCJV-NWJDZPOUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@](NC(=O)[C@@H](NC1=O)C(C)C)(C)C2=CSC3=CC=CC=C32)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)(C)C2=CSC3=CC=CC=C32)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-I[CV(Bta)QDWGAHRC]T-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The initial amino acid is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process is optimized to ensure high yield and purity, meeting stringent pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Ac-I[CV(Bta)QDWGAHRC]T-NH2 primarily undergoes:
Oxidation: This reaction can affect the cysteine residues, leading to the formation of disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Specific amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling agents like HBTU.
Major Products
The major products formed from these reactions include modified peptides with altered disulfide bonds or substituted amino acid residues, which can significantly impact the peptide’s biological activity.
Scientific Research Applications
Ac-I[CV(Bta)QDWGAHRC]T-NH2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in inhibiting complement component C3 activation, which is crucial in immune response regulation.
Medicine: Potential therapeutic agent for conditions involving excessive complement activation, such as autoimmune diseases.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations.
Mechanism of Action
The mechanism of action of Ac-I[CV(Bta)QDWGAHRC]T-NH2 involves its interaction with the complement component C3. By binding to C3, the peptide inhibits its activation, thereby preventing the downstream effects of the complement cascade. This inhibition is crucial in controlling inflammatory responses and preventing tissue damage.
Comparison with Similar Compounds
Comparison with Similar Compstatin Analogs
Structural Modifications and Solubility
Earlier compstatin analogs, such as Ac-I[CV(meW)QDWGAHRC]T-NH2, exhibited high aggregation due to poor aqueous solubility (~0.24 mg/ml). Structural optimizations included:
- Polar dipeptide additions : Ac-RSI[CV(meW)QDWGAHRC]T-NH2 (Peptide VI) improved solubility by 3-fold without compromising potency .
- Bta substitution : Ac-I[CV(Bta)QDWGAHRC]T-NH2 achieved superior solubility (>1 mg/ml) by replacing meW with Bta, which lacks hydrogen-bonding capacity but retains aromatic bulk .
Table 1: Solubility and Aggregation Propensity
| Peptide | Sequence Modification | Solubility (mg/ml) | Aggregation Propensity |
|---|---|---|---|
| Parent (Peptide II) | Ac-I[CVVQDWGHHRC]T-NH2 | 0.15 | High |
| Ac-I[CV(meW)QDWGAHRC]T-NH2 | Methyl-Trp at position 4 | 0.24 | Moderate |
| Ac-RSI[CV(meW)QDWGAHRC]T-NH2 | N-terminal Arg-Ser addition | 0.72 | Low |
| This compound | Bta at position 4 | 1.10 | Very Low |
Binding Affinity and Inhibitory Potency
Compstatin analogs bind C3 to prevent its cleavage into C3a/C3b. IC50 values from C3b ELISA assays highlight the impact of substitutions:
Table 2: Inhibitory Activity (IC50) of Key Analogs
Key findings :
- Bta substitution (this compound) achieved the lowest IC50 (0.09 µM), outperforming methyl-Trp analogs (0.126 µM) and the parent peptide (0.47 µM) .
- The W4/A9 variant (III) demonstrated that Trp-to-Ala substitutions at position 9 enhance potency, but solubility remained suboptimal until Bta was introduced .
Mechanistic Insights from Bta Incorporation
Bta’s sulfur-for-nitrogen substitution in the indole ring eliminates hydrogen-bonding capacity while preserving aromaticity. This modification:
- Reduces steric hindrance : Enhances fit within the hydrophobic C3 binding pocket.
- Improves pharmacokinetics : Higher solubility enables sustained plasma retention without aggregation-related clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
